molecular formula C8H7BrClNO4S B1607612 2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene CAS No. 849035-80-9

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene

Cat. No.: B1607612
CAS No.: 849035-80-9
M. Wt: 328.57 g/mol
InChI Key: UBUZHYMVSMTCNE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with four functional groups: a chloro group at position 1, a bromomethyl group at position 2, a nitro group at position 3, and a methylsulfonyl group at position 4. This arrangement creates a sterically crowded and electronically complex molecule. The bromomethyl group (CH₂Br) is a reactive site for nucleophilic substitution, while the nitro and methylsulfonyl groups are strong electron-withdrawing substituents, influencing the compound’s electronic distribution and reactivity.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO4S/c1-16(14,15)5-2-7(10)6(4-9)8(3-5)11(12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUZHYMVSMTCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375529
Record name 2-(bromomethyl)-1-chloro-5-methylsulfonyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-80-9
Record name 2-(bromomethyl)-1-chloro-5-methylsulfonyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene
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Preparation Methods

Bromination of Methyl Group (Benzylic Bromination)

  • The bromomethyl group is introduced by bromination of the methyl substituent on the aromatic ring.
  • This is commonly achieved by radical bromination using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
  • A typical procedure involves reacting the methyl-substituted aromatic compound with bromine in the presence of a catalyst such as iron (Fe) or light to initiate radical formation.
  • Temperature control (often room temperature or slightly elevated) is critical to prevent polybromination or ring bromination.

Sulfonylation to Methylsulfonyl Group

  • The methylsulfonyl substituent is introduced via oxidation or sulfonylation of a methyl or thiomethyl intermediate.
  • One method involves reacting the corresponding methylthio derivative with sulfonylation reagents such as methanesulfonyl chloride (MsCl) in the presence of a base and catalyst.
  • Alternatively, oxidation of methylthio groups to methylsulfonyl groups can be performed using oxidants like hydrogen peroxide or peracids.
  • Reaction conditions are optimized to avoid oxidation of other sensitive groups like the nitro or chloro substituents.

Representative Preparation Method from Patent Literature

A relevant patent (CN107652246B) describes a multi-step synthesis involving bromination, condensation, chlorination, and sulfonylation steps on related aromatic intermediates, which can be adapted for preparing compounds with similar substitution patterns:

Step Description Conditions Outcome
1 Bromination of methylbenzaldehyde derivative Brominating reagent, solvent, catalyst, 0-100 °C, N2 atmosphere 2-bromo-6-methylbenzaldehyde
2 Condensation with hydroxylamine hydrochloride, alkali addition Solvent, 0-100 °C, 4-5 h Oxime intermediate
3 Chlorination under ethylene pressure Chlorinating reagent, catalyst, 0-100 °C, 0.1-6 MPa Isoxazole intermediate
4 Sulfonylation Sulfonylation reagent (e.g., MsCl), solvent, catalyst, temperature-controlled Methylsulfonyl-substituted product

Though the patent focuses on isoxazole derivatives, the sulfonylation and bromination steps are relevant for preparing 2-(bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2) are preferred for sulfonylation and halogenation reactions due to their ability to dissolve reagents and stabilize intermediates.
  • Temperature: Controlled temperatures ranging from 0 °C to 100 °C are used to optimize reaction rates and selectivity.
  • Catalysts: Lewis acids like FeCl3 or AlBr3 facilitate electrophilic aromatic substitution; bases such as sodium carbonate (Na2CO3) assist in neutralizing acids formed during sulfonylation.
  • Atmosphere: Nitrogen or inert atmosphere is often employed to prevent unwanted oxidation or side reactions.

Analytical Data and Purification

  • Purification is typically achieved by liquid-liquid extraction, followed by column chromatography on silica gel using gradients of hexane and dichloromethane.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of bromomethyl, chloro, methylsulfonyl, and nitro groups.
  • Yields are optimized by controlling reagent equivalents, reaction time, and temperature.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Notes
1 Bromination Br2 or NBS, Fe catalyst, RT-50 °C Bromomethyl aromatic intermediate Radical bromination
2 Sulfonylation/Oxidation MsCl, base (e.g., Na2CO3), solvent Methylsulfonyl-substituted aromatic compound Controlled oxidation/sulfonylation
3 Nitration HNO3/H2SO4, low temperature Nitro-substituted aromatic compound Electrophilic aromatic substitution
4 Chlorination Cl2 or SO2Cl2, FeCl3 catalyst Chloro-substituted aromatic compound Electrophilic aromatic substitution

Research Findings and Considerations

  • The regioselectivity of bromination and sulfonylation is influenced by the electronic effects of substituents; the presence of electron-withdrawing groups like nitro and chloro directs substitution patterns.
  • Sulfonylation reagents and reaction conditions must be carefully selected to avoid degradation or side reactions of sensitive groups.
  • Multi-step synthesis requires intermediate purification to ensure high purity and yield of the final product.
  • Industrial scale-up involves optimization of solvent recycling, reagent stoichiometry, and reaction kinetics to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methylsulfonyl group can be oxidized further to sulfone derivatives using strong oxidizing agents.

    Coupling Reactions: The chloro group can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution or coupling reactions.

Scientific Research Applications

Medicinal Chemistry

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various biologically active compounds.

Case Studies:

  • Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Research : Studies indicate that certain analogs derived from this compound show promising activity against cancer cell lines, suggesting its utility in anticancer drug development.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic compounds. Its bromomethyl group allows for further modifications, enhancing its versatility.

Synthesis Examples:

  • Functionalization of Aromatic Rings : It can be used to introduce various functional groups onto aromatic systems through electrophilic aromatic substitution.
  • Preparation of Sulfonamides : The methylsulfonyl group can be transformed into sulfonamide derivatives, which are widely used in pharmaceuticals.

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry. Its reactive groups can be incorporated into polymer matrices to modify their properties.

Research Insights:

  • Polymer Functionalization : Incorporating this compound into polymers can enhance thermal stability and chemical resistance, making it suitable for advanced materials applications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene depends on its application:

    In Organic Reactions: Acts as an electrophile in nucleophilic substitution reactions.

    In Biological Systems: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.

    In Material Science: The functional groups can participate in polymerization or cross-linking reactions to form advanced materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with structurally analogous halogenated nitrobenzene derivatives, focusing on substituent positions, reactivity, and physicochemical properties.

Compound Name Substituents (Positions) Key Functional Groups Reactivity Insights Safety Considerations (from SDS)
2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene 1-Cl, 2-CH₂Br, 3-NO₂, 5-SO₂Me Bromomethyl, nitro, methylsulfonyl, chloro High reactivity at C-2 (bromomethyl); steric hindrance from multiple substituents. No direct SDS available; inferred hazards include skin/eye irritation and respiratory risks from bromomethyl .
1-Bromo-3-(methylsulfonyl)-5-nitrobenzene 1-Br, 3-SO₂Me, 5-NO₂ Bromo, nitro, methylsulfonyl Less steric hindrance; bromo at C-1 is a weaker leaving group than bromomethyl. SDS indicates inhalation risks and potential toxicity .
2-Chloro-5-nitrobenzenesulfonic acid 2-Cl, 5-SO₃H, 1-NO₂ (hypothetical) Chloro, nitro, sulfonic acid Sulfonic acid enhances solubility; nitro and chloro direct electrophilic substitution. Not available in provided evidence.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The methylsulfonyl (SO₂Me) and nitro (NO₂) groups in both compounds create a strong electron-deficient aromatic ring, directing further substitution to meta/para positions.
  • Leaving Group Reactivity: The bromomethyl group (CH₂Br) is more reactive in nucleophilic substitutions (e.g., SN2 reactions) than the bromo group in 1-bromo-3-(methylsulfonyl)-5-nitrobenzene. This difference is critical in synthetic pathways requiring displacement reactions .

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are unavailable, analogous compounds (e.g., nitrobenzene derivatives) often exhibit hydrogen-bonding networks involving nitro and sulfonyl groups. For instance, methylsulfonyl groups can act as hydrogen-bond acceptors, influencing crystal packing and melting points . The absence of such data for the target compound highlights a gap in current literature.

Research Findings and Limitations

  • Data Gaps: Lack of direct experimental data (e.g., melting points, solubility) limits detailed comparisons. Future studies should prioritize crystallographic analysis and thermodynamic profiling.

Biological Activity

2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene (CAS No. 849035-80-9) is a synthetic organic compound with a molecular formula of C8H7BrClNO4S and a molecular weight of 328.57 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

The compound features multiple functional groups, including a bromomethyl group, a chloro group, a methylsulfonyl group, and a nitro group, which contribute to its reactivity and biological activity. The presence of these groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Property Value
Molecular FormulaC8H7BrClNO4S
Molecular Weight328.57 g/mol
CAS Number849035-80-9
SynonymsThis compound

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related sulfonyl nitrobenzene derivatives have shown significant activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .

The proposed mechanism of action for compounds like this compound involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the nitro group may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary results indicate that such compounds can inhibit bacterial growth effectively, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of sulfonyl nitrobenzenes, including this compound. The study revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 50 µM. The study concluded that structural modifications could enhance potency and selectivity .

Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Safety and Toxicology

The compound is classified under GHS hazard statements indicating it may cause irritation upon contact and should be handled with care. Safety data sheets recommend using personal protective equipment when handling this compound .

Q & A

Q. Key Considerations :

  • Order of substitution is critical due to directing effects (e.g., nitro and sulfonyl groups are strong electron-withdrawing groups).
  • Monitor reaction progress using TLC or HPLC to avoid over-halogenation .

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

Technique Purpose Expected Data
¹H/¹³C NMR Confirm substituent positions- Methylsulfonyl: δ ~3.3 ppm (¹H), δ ~45 ppm (¹³C)
- Bromomethyl: δ ~4.5 ppm (¹H)
Mass Spectrometry (HRMS) Verify molecular formulaExact mass: 337.91 g/mol (calculated for C₈H₆BrClNO₄S)
IR Spectroscopy Identify functional groups- NO₂: ~1520 cm⁻¹
- SO₂: ~1300-1150 cm⁻¹
XRD Confirm crystal structureNot commonly reported; requires single-crystal growth.

Note : Cross-validate results with HPLC purity analysis (>95%) .

Basic: What are the critical handling and storage protocols for this compound?

Q. Answer :

  • Storage : Store at 2–4°C in airtight, light-resistant containers due to sensitivity to hydrolysis (bromomethyl group) and thermal instability .
  • Safety :
    • Use PPE (gloves, goggles) to avoid skin/eye contact.
    • In case of exposure, rinse with water for 15 minutes and seek medical attention .
  • Decomposition Risks : Avoid strong bases or nucleophiles (e.g., amines) to prevent unwanted substitution reactions.

Advanced: How do the electron-withdrawing groups (EWGs) influence reactivity in cross-coupling reactions?

Answer :
The methylsulfonyl and nitro groups:

  • Activate the ring for nucleophilic aromatic substitution (NAS) at positions ortho/para to EWGs.
  • Deactivate electrophilic substitution.

Q. Experimental Design :

  • Test reactivity with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures).
  • Monitor regioselectivity via LC-MS. For example, the bromomethyl group may undergo SN2 displacement with NaN₃ to form azide derivatives .

Contradictions : Competing pathways (e.g., elimination vs. substitution) require optimization of solvent polarity and temperature.

Advanced: How can computational modeling predict substituent effects on reaction pathways?

Q. Answer :

DFT Calculations : Use Gaussian or ORCA to model:

  • Charge distribution (MEP surfaces) to identify electrophilic/nucleophilic sites.
  • Transition states for SN2 displacement at bromomethyl.

MD Simulations : Study solvent effects on reaction kinetics.

Case Study : Methylsulfonyl groups increase ring electron deficiency, lowering LUMO energy and favoring nucleophilic attack. Compare with analogues lacking sulfonyl groups (e.g., ) .

Advanced: What strategies mitigate competing side reactions during functionalization?

Q. Answer :

Side Reaction Mitigation Strategy
Hydrolysis of Bromomethyl Use anhydrous solvents (e.g., DMF, THF) and inert atmosphere .
Nitro Group Reduction Avoid catalytic hydrogenation; opt for milder reducing agents (e.g., Na₂S₂O₄) .
Sulfonyl Group Degradation Limit exposure to strong acids/bases; monitor pH during reactions.

Q. Experimental Validation :

  • Conduct small-scale trials with varying stoichiometries.
  • Use in situ IR or Raman spectroscopy to detect intermediates.

Advanced: How does steric hindrance from substituents affect crystallization?

Q. Answer :

  • Methylsulfonyl and nitro groups create steric bulk, complicating crystal packing.
  • Strategies :
    • Co-crystallize with small molecules (e.g., ethanol) to improve lattice formation.
    • Slow evaporation from DMSO/water mixtures enhances crystal quality.

Data Gap : Limited XRD data for this compound; reference analogues like 1-bromo-3-chloro-5-fluorobenzene () for predicted symmetry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1-chloro-5-(methylsulfonyl)-3-nitrobenzene

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